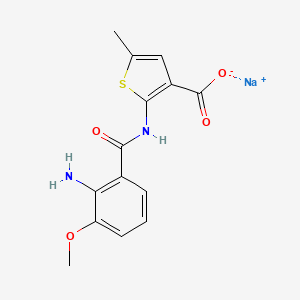
Larotrectinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Larotrectinib hydrochloride, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is a highly selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are proteins involved in the growth and survival of cancer cells. This compound was developed by Array BioPharma and licensed to Loxo Oncology in 2013 . It was the first drug to be specifically developed and approved to treat any cancer containing certain mutations, rather than targeting cancers of specific tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of larotrectinib hydrochloride involves multiple steps. One method includes conducting an unblocking reaction of this compound in a chlorinated hydrocarbon in the presence of a base to obtain larotrectinib. This is followed by treating larotrectinib with sulfuric acid in methyl ethyl ketone and water to obtain larotrectinib sulfate .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity. The process involves careful monitoring of impurities and degradative processes to maintain appropriate safety and quality standards .
Chemical Reactions Analysis
Types of Reactions: Larotrectinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic or electrophilic reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction reactions can yield various intermediates that are further processed to obtain the final product .
Scientific Research Applications
Larotrectinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibitors and their interactions with target proteins.
Biology: Helps in understanding the role of tropomyosin receptor kinases in cellular processes.
Medicine: Primarily used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusion.
Industry: Employed in the development of targeted cancer therapies and personalized medicine approaches.
Mechanism of Action
Larotrectinib hydrochloride works by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are activated by neurotrophins and play a crucial role in tumor cell growth and survival. By binding to these kinases, this compound prevents their interaction with neurotrophins, leading to the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk .
Comparison with Similar Compounds
Entrectinib: Another Trk inhibitor used for the treatment of NTRK fusion-positive solid tumors.
Crizotinib: A kinase inhibitor that targets ALK, ROS1, and MET, used in the treatment of non-small cell lung cancer.
Ceritinib: An ALK inhibitor used for the treatment of ALK-positive metastatic non-small cell lung cancer.
Uniqueness: Larotrectinib hydrochloride is unique in its high selectivity for TrkA, TrkB, and TrkC, making it highly effective in treating cancers with NTRK gene fusions. Its tissue-agnostic approval sets it apart from other kinase inhibitors that are typically developed for specific cancer types .
Properties
CAS No. |
1919868-83-9 |
|---|---|
Molecular Formula |
C21H23ClF2N6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22F2N6O2.ClH/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);1H/t14-,18+;/m0./s1 |
InChI Key |
UIHKJNYGFOAQDS-QLOBERJESA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.Cl |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)












